tert-butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“tert-butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H32N2O2 . It has a molecular weight of 296.45 .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including formylation, reduction, protection of hydroxy groups, and introduction of formyl groups . The key step is often the introduction of a protected side chain at a specific position, achieved through methods such as the Horner–Wadsworth–Emmons olefination .Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[2-(piperidin-3-yloxy)ethyl]piperidine-1-carboxylate involves the reaction of tert-butyl 3-piperidin-1-ylpropanoate with 3-chloro-1-(piperidin-3-yloxy)propan-2-ol in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 3-piperidin-1-ylpropanoate", "3-chloro-1-(piperidin-3-yloxy)propan-2-ol", "base" ], "Reaction": [ "Step 1: Add tert-butyl 3-piperidin-1-ylpropanoate and 3-chloro-1-(piperidin-3-yloxy)propan-2-ol to a reaction flask.", "Step 2: Add a base, such as potassium carbonate, to the reaction flask.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then extract the product with a suitable solvent, such as ethyl acetate.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
2228683-91-6 |
Molekularformel |
C17H32N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
tert-butyl 3-(2-piperidin-3-yloxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)19-10-5-6-14(13-19)8-11-21-15-7-4-9-18-12-15/h14-15,18H,4-13H2,1-3H3 |
InChI-Schlüssel |
RZLSJAJJDFKGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCOC2CCCNC2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.